molecular formula C17H19BFNO2 B6342255 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester CAS No. 1402172-82-0

2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342255
CAS No.: 1402172-82-0
M. Wt: 299.1 g/mol
InChI Key: WRXKRFGGYGSZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester” is a chemical compound that is considered a valuable building block in organic synthesis . It is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving this compound include the catalytic protodeboronation of pinacol boronic esters . This reaction is not well developed and is considered a valuable but unknown transformation .


Physical and Chemical Properties Analysis

This compound is insoluble in water . It is also susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is considerably accelerated at physiological pH and is dependent on the substituents in the aromatic ring .

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is susceptible tohydrolysis , especially at physiological pH . This could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound is only marginally stable in water , which could affect its efficacy and stability in aqueous environments.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-9-10-20-15(11-13)12-5-7-14(19)8-6-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKRFGGYGSZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402172-82-0
Record name 2-(4-Fluorophenyl)pyridine-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.